2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide is an organic compound with a complex structure It is characterized by the presence of a benzylidenehydrazino group and a 4-methylphenyl group attached to an oxoacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves the condensation of benzylidenehydrazine with 4-methylphenyl-2-oxoacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into hydrazino derivatives.
Substitution: The benzylidenehydrazino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazino derivatives.
Scientific Research Applications
2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The benzylidenehydrazino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylidene-4-methyl-3-oxo-pentanoic acid phenylamide
- 2-(4-Methylbenzylidene)malononitrile
Uniqueness
2-(2-Benzylidenehydrazino)-N-(4-methylphenyl)-2-oxoacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzylidenehydrazino and 4-methylphenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
50785-59-6 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N'-[(E)-benzylideneamino]-N-(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O2/c1-12-7-9-14(10-8-12)18-15(20)16(21)19-17-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)(H,19,21)/b17-11+ |
InChI Key |
YGUBIELLRXOKIH-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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